Zinc(II) benzenesulfinate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

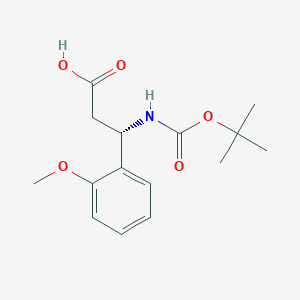

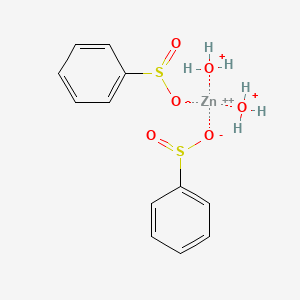

Zinc(II) benzenesulfinate dihydrate, also known as Zinc Benzenesulfinate Dihydrate (ZBS), is a high-grade chemical compound used in various industries . It appears as a white crystalline powder with the chemical formula C12H14O6S2Zn . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Synthesis Analysis

This compound can be synthesized from the template reaction of zinc(II) acetate dihydrate with o-phenylenediamine and 2-hydroxy-5-methylisophthalaldehyde . The reaction temperature is 74 °C and the reaction time is 90 minutes .Molecular Structure Analysis

The molecular weight of this compound is 383.76 g/mol . The exact mass is 381.952322 g/mol . The linear formula of the compound is (C6H5SO2)2Zn• H2O2H2O .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 217-221 °C . Its solubility in water is not specified .Scientific Research Applications

Catalysis and Synthesis

Zinc(II) benzenesulfinate dihydrate plays a pivotal role in catalysis, particularly in the synthesis of complex molecules. For instance, it has been utilized in the development of novel selenides bearing benzenesulfonamide moieties, which exhibit potent inhibitory action against human isoforms of the zinc enzyme carbonic anhydrase, relevant in diseases like glaucoma and epilepsy (Angeli et al., 2017). Furthermore, zinc(II) complexes with benzenesulfonamide derivatives have shown significant biological activity, including preventive effects on ulcer activity in in vivo studies (Gwaram et al., 2016).

Material Science

In material science, this compound contributes to the development of photoluminescent materials and metal-organic frameworks. A notable example is the synthesis of a metal-organic polymer with strong photoluminescence properties, constructed from zinc acetate dihydrate, benzene-1,4-dicarboxylic acid, and benzene-1,3,5-tricarboxylic acid, showcasing its potential in the creation of advanced luminescent materials (Chen et al., 2003).

Biological Applications

In the biological domain, this compound has been instrumental in the development of inhibitors targeting carbonic anhydrase, a zinc enzyme associated with various physiological functions and diseases. Compounds incorporating both sulfonamide and sulfamide groups, with this compound as a key component, have shown enhanced inhibitory properties against carbonic anhydrase isoforms, relevant for therapeutic applications (D'Ambrosio et al., 2012).

Environmental Chemistry

In environmental chemistry, this compound facilitates the chemical fixation of carbon dioxide to cyclic carbonates, showcasing its utility in carbon capture and utilization strategies. This application is particularly important in the context of climate change mitigation, where efficient and sustainable methods for CO2 fixation are sought (Milani et al., 2018).

Mechanism of Action

Target of Action

Zinc(II) benzenesulfinate dihydrate is a complex compound of zinc. It serves as a structural, catalytic, and regulatory ion in numerous proteins and enzymes .

Mode of Action

Zinc ions are known to interact with proteins and enzymes, influencing their structure and function

Biochemical Pathways

Zinc is involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and cell activation .

Result of Action

Zinc is known to play a vital role in cellular processes such as cell growth, differentiation, and metabolism .

Action Environment

Factors such as ph, temperature, and presence of other ions can potentially affect the stability and efficacy of zinc-containing compounds .

properties

IUPAC Name |

dioxidanium;zinc;benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6S2Zn+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)